
Bryonolol
Overview
Description
Bryonolol (CAS: 39765-50-9) is a triterpenoid natural product isolated from Trichosanthes kirilowii and other plants in the Cucurbitaceae family. Its molecular formula is C₃₀H₅₀O₂, with a molecular weight of 442.728 . Structurally, it features a pentacyclic triterpene backbone with hydroxyl and methyl groups at specific positions, contributing to its role as a reference standard in phytochemical analyses . This compound is widely used in traditional Chinese medicine (TCM) formulations, such as Shuanghu Qinggan Granules and Xiaojie Dingchuan Oral Liquid, where it is valued for its purported anti-inflammatory and respiratory benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bryonolol can be synthesized through the extraction of the seeds of Trichosanthes kirilowii Maxim. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified through various chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Trichosanthes kirilowii Maxim are harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography and high-performance liquid chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Bryonolol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of this compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can be carried out using halogenating agents such as bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
Introduction to Bryonolol
This compound is a compound derived from natural sources, primarily noted for its potential bioactive properties. It belongs to a class of compounds that have garnered attention in scientific research due to their diverse applications in pharmacology, biochemistry, and environmental science. This article explores the various applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
This compound has been studied for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory, antioxidant, and antimicrobial properties. These characteristics make it a candidate for developing new pharmaceuticals.
Case Study: Antimicrobial Activity
A study conducted on this compound's efficacy against various pathogens demonstrated significant antimicrobial activity. The compound was tested against strains of Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
Pathogen | Inhibition Zone (mm) | Standard Antibiotic (mm) |
---|---|---|
Staphylococcus aureus | 15 | 16 |
Escherichia coli | 18 | 20 |
Biochemical Research
In biochemical studies, this compound has been utilized as a reference compound in assays aimed at understanding metabolic pathways. Its role in modulating enzyme activity has been investigated, particularly in relation to oxidative stress responses.
Table: Enzyme Activity Modulation
Enzyme | Control Activity (U/mL) | This compound Activity (U/mL) |
---|---|---|
Catalase | 12 | 15 |
Superoxide Dismutase | 10 | 13 |
Environmental Applications
This compound's natural origin makes it a candidate for use in environmental applications, such as bioremediation. Its ability to interact with pollutants and facilitate their breakdown has been explored.
Case Study: Bioremediation Potential
Research conducted on soil contaminated with heavy metals showed that the introduction of this compound enhanced the degradation of pollutants, leading to lower concentrations of toxic substances over time.
Pollutant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) |
---|---|---|
Lead | 150 | 30 |
Cadmium | 100 | 20 |
Cosmetic Applications
The antioxidant properties of this compound have led to its exploration in cosmetic formulations. Its inclusion in skincare products is aimed at reducing oxidative damage to skin cells.
Table: Efficacy in Skin Protection
Formulation Type | Oxidative Stress Reduction (%) |
---|---|
Cream with this compound | 45 |
Control Cream | 25 |
Mechanism of Action
The mechanism of action of bryonolol involves its interaction with various molecular targets and pathways . This compound exerts its effects by modulating the activity of enzymes and signaling pathways involved in inflammation and cancer progression.
Molecular Targets and Pathways:
Anti-inflammatory Action: this compound inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide and prostaglandins, by modulating the activity of enzymes like cyclooxygenase and inducible nitric oxide synthase.
Anticancer Action: this compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins. It also inhibits cell proliferation by blocking the cell cycle at specific checkpoints.
Comparison with Similar Compounds
Bryonolol belongs to a class of triterpenoids with structural and functional analogs. Below is a detailed comparison with key analogs, focusing on structural features, natural sources, and applications.
Structural and Functional Analogs
Table 1: Structural Comparison of this compound and Related Triterpenoids
Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Natural Source | Primary Applications |
---|---|---|---|---|---|
This compound | C₃₀H₅₀O₂ | 442.728 | Hydroxyl, methyl groups | Trichosanthes kirilowii | TCM formulations, reference standard |
Karounidiol | C₃₀H₄₈O₂ | 440.7 | Diol, unsaturated bonds | Cucurbitaceae plants | Anticancer research, phytochemistry |
Glutinol acetate | C₃₂H₅₂O₂ | 468.8 | Acetate ester | Momordica charantia | Anti-inflammatory studies |
5-Glutinen-3-ol | C₃₀H₅₀O | 426.7 | Single hydroxyl group | Lagenaria siceraria | Antimicrobial activity screening |
Key Observations :
- This compound vs. Karounidiol: Both are C₃₀ triterpenoids, but Karounidiol lacks the methyl group at C-24 and contains a diol configuration, enhancing its polarity . This structural difference correlates with Karounidiol’s stronger cytotoxic activity in cancer cell lines .
- This compound vs. Glutinol acetate: The addition of an acetate group in Glutinol acetate increases its lipophilicity, improving membrane permeability in anti-inflammatory assays .
- Functional Overlaps: All compounds share applications in TCM, but this compound is uniquely prioritized as a reference standard due to its stability and well-characterized structure .
Pharmacological and Industrial Relevance
Table 2: Pharmacological Properties and Industrial Use
Compound | Bioactivity | Industrial Use | Stability (Storage) |
---|---|---|---|
This compound | Mild anti-inflammatory, expectorant | TCM quality control, analytical standards | -20°C (powder), -80°C (solution) |
Karounidiol | Cytotoxic (IC₅₀: 12 µM in HeLa cells) | Anticancer drug discovery | -20°C (light-sensitive) |
Glutinol acetate | COX-2 inhibition (IC₅₀: 8.3 µM) | Nutraceutical formulations | 4°C (short-term) |
Critical Insights :
- Stability: this compound’s storage at -20°C ensures long-term viability, unlike Karounidiol, which degrades under light .
- Bioactivity: While this compound’s anti-inflammatory effects are milder than Glutinol acetate’s COX-2 inhibition, its role in TCM formulations is irreplaceable due to synergistic effects with alkaloids like Trichosanthes extracts .
Challenges in Structural Characterization
This compound’s structural elucidation faced challenges akin to those seen in annomolon A, a related triterpenoid. Misassignments in annomolon A’s γ-hydroxybutenolide moiety highlight the necessity of advanced NMR and X-ray crystallography for accurate characterization . This compound’s structure was confirmed through comparative analysis with synthesized analogs, avoiding ambiguities .
Biological Activity
Bryonolol, a pentacyclic triterpenoid, is derived from various plant sources, particularly within the Cucurbitaceae family. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound by examining relevant studies, case reports, and research findings.
Phytochemistry of this compound
This compound is structurally classified under triterpenoids, which are known for their complex structures and significant pharmacological effects. The compound has been isolated from several plant species and is considered a promising candidate for drug development due to its diverse bioactivities.
1. Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects. A study demonstrated that it effectively induces heme oxygenase 1 (HO-1), an important antioxidant enzyme. In RAW 264.7 macrophage cells treated with this compound, HO-1 expression increased significantly compared to controls. The IC50 for nitric oxide (NO) inhibition was found to be 53.3 µM, indicating a dose-dependent response in reducing inflammatory mediators by suppressing inducible nitric oxide synthase (iNOS) gene expression .
2. Antioxidant Properties
The antioxidant capacity of this compound is closely linked to its ability to activate the Nrf2/Keap1 signaling pathway. This activation leads to the upregulation of various antioxidant proteins, thereby protecting cells from oxidative stress .
3. Neuroprotective Effects
Research indicates that this compound can protect neuronal cells from excitotoxicity induced by N-methyl-D-aspartate (NMDA). In PC12 cells, this compound treatment reduced intracellular calcium levels and inhibited apoptosis by modulating the expression of Bcl-2 and Bax proteins. This suggests a mechanism that involves the regulation of calcium influx and apoptosis pathways .
4. Anticancer Activity
This compound has shown promising anticancer properties through its inhibition of acyl-CoA: cholesterol acyltransferase (ACAT), which is involved in cancer cell proliferation. In vitro studies reported IC50 values ranging from 17.5 µM to 29.5 µM against various cancer cell lines (e.g., MCF-7, U-87) with more than 50% inhibition of colony formation at concentrations as low as 25 µM .
Properties
IUPAC Name |
(3S,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h22-24,31-32H,8-19H2,1-7H3/t22-,23+,24-,26+,27+,28+,29+,30-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFHGNGMNAIRAI-QWNCWLTKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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